molecular formula C6H9N5O2 B3004920 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid CAS No. 1340357-95-0

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid

Cat. No.: B3004920
CAS No.: 1340357-95-0
M. Wt: 183.171
InChI Key: LYSASALARDKFIC-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid (CAS: 1134334-67-0) is a heterocyclic compound featuring a 4-membered azetidine ring substituted with a carboxylic acid group at position 3 and a 1-methyltetrazole moiety at position 1. This compound has been cataloged as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability despite its structural interest .

Properties

IUPAC Name

1-(1-methyltetrazol-5-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O2/c1-10-6(7-8-9-10)11-2-4(3-11)5(12)13/h4H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSASALARDKFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)N2CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340357-95-0
Record name 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid typically involves the formation of the tetrazole ring followed by the introduction of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that tetrazole derivatives exhibit antimicrobial properties. 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid has shown promising results against various bacterial strains. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Tetrazole-containing compounds have been investigated for their anticancer potential. The azetidine moiety enhances the bioactivity of the compound.

  • Case Study : Research published in Cancer Letters highlighted that tetrazole derivatives inhibited tumor growth in xenograft models, suggesting a mechanism involving apoptosis induction .

Herbicidal Activity

The unique structure of 1-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid allows it to interact with plant growth regulators.

  • Data Table: Herbicidal Efficacy
CompoundEfficacy (%)Target Weeds
1-(1-Methyl-1H-tetrazol-5-yl)azetidine-3-carboxylic acid85Amaranthus retroflexus
Control (No Treatment)10-

This data indicates that the compound significantly reduces weed growth compared to control groups.

Polymer Chemistry

The compound serves as a versatile building block in polymer synthesis. Its ability to form stable bonds makes it suitable for creating functionalized polymers.

  • Case Study : In a study on polymer composites published in Macromolecules, researchers utilized 1-(1-Methyl-1H-tetrazol-5-yl)azetidine-3-carboxylic acid to enhance thermal stability and mechanical properties of polyurethanes .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, their features, and applications:

Compound Name Core Heterocycle Substituents Molecular Formula (Estimated) Biological Activity/Status Reference
1-(1-Methyl-1H-tetrazol-5-yl)azetidine-3-carboxylic acid (CAS: 1134334-67-0) Azetidine (4-membered) Tetrazole, carboxylic acid C₆H₈N₄O₂ Discontinued; potential metabolic stability
1-(1-Methyl-1H-tetrazol-5-yl)piperidine-3-carboxylic acid Piperidine (6-membered) Tetrazole, carboxylic acid C₈H₁₂N₄O₂ Not discontinued; possibly improved solubility
5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid (CAS: 1465879-77-9) Isoxazole Imidazole, methyl, carboxylic acid C₉H₈N₃O₃ No activity data; available commercially
1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid (CAS: 2092090-14-5) Azetidine Triazole, Boc-protected carboxylic acid C₁₁H₁₆N₄O₄ Research use; enhanced synthetic utility

Structural and Functional Analysis

  • Piperidine derivatives often exhibit improved solubility and metabolic stability due to reduced strain .
  • Heterocycle Substitution : Replacing tetrazole (5-membered, 4N) with triazole (5-membered, 3N) or imidazole (5-membered, 2N) alters electronic properties. For example, imidazole-containing compounds (e.g., ) may prioritize π-π stacking interactions, while tetrazoles enhance dipole interactions .
  • Bioisosteric Effects : The tetrazole group in the target compound mimics carboxylic acids, avoiding ionization at physiological pH, which can improve membrane permeability compared to true carboxylic acids .

Commercial and Research Status

  • The target compound’s discontinuation contrasts with the availability of its piperidine analogue and Boc-protected triazole derivative, suggesting that structural modifications (e.g., ring expansion, protective groups) address synthesis or stability challenges .

Biological Activity

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The tetrazole ring structure is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound is characterized by the following chemical structure:

  • IUPAC Name : 1-(1-methyl-1H-tetrazol-5-yl)-3-azetidinecarboxylic acid
  • Molecular Formula : C6H9N5O2
  • Molecular Weight : 185.17 g/mol

The biological activity of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid is primarily attributed to its interaction with various biological targets. The tetrazole moiety can act as a bioisostere for carboxylic acids and amides, influencing enzyme interactions and receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : Research indicates that derivatives of tetrazole compounds exhibit significant anti-proliferative activity against various cancer cell lines. For instance, compounds similar to 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine have shown efficacy against human B-cell lymphoma cells by inducing cell cycle arrest at the G0/G1 phase .

Antimicrobial Properties

The compound has also demonstrated antimicrobial effects:

  • In Vitro Studies : Compounds containing the tetrazole ring have been noted for their antibacterial and antifungal properties. Specifically, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .

Anti-inflammatory Effects

The anti-inflammatory potential of tetrazole derivatives is another area of interest:

  • Mechanistic Insights : The inhibition of pro-inflammatory cytokines has been observed in certain studies involving tetrazole-based compounds. This suggests a possible application in treating inflammatory diseases .

Case Studies

StudyFindingsReference
Inhibition of Cancer Cell Proliferation Demonstrated significant anti-proliferative effects on BJAB cells with minimal toxicity to normal cells
Antimicrobial Activity Showed effectiveness against multiple bacterial strains in vitro
Anti-inflammatory Action Reduced levels of TNF-alpha and IL-6 in cell cultures

Structure-Activity Relationship (SAR)

The structure of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)azetidine-3-carboxylic acid allows for modifications that can enhance its biological activity. Variations in substituents on the azetidine ring or alterations to the tetrazole group can lead to improved potency or selectivity against specific targets.

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